N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide
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Overview
Description
N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C18H16N6O3S and its molecular weight is 396.43. The purity is usually 95%.
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Scientific Research Applications
Herbicidal Activity
N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including variations similar to N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide, have been prepared for herbicidal applications. These compounds possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).
Antimicrobial and Antiviral Activity
Some derivatives of the [1,2,4]triazolo[4,3-b]pyridazine class have shown promising antiviral activity against hepatitis-A virus (Shamroukh & Ali, 2008). Additionally, certain 1,2,4-triazolo[4,3-a]pyridines have been synthesized and evaluated for antimicrobial activities, proving their potential as potent antimicrobial agents (Prakash et al., 2011).
Antifungal and Insecticidal Agents
Novel heterocyclic compounds incorporating sulfonamide-bearing thiazole moiety, which are structurally related to this compound, have been synthesized for use as insecticidal agents. These compounds showed potent toxic effects against the cotton leafworm, Spodoptera littoralis (Soliman et al., 2020).
Anti-Asthmatic Activity
A series of ([1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxyalkylsulfonamides, which are closely related to the specified compound, have been evaluated for their ability to inhibit platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs. Some of these compounds have shown excellent anti-asthmatic activity, suggesting their potential use in treating asthma and other respiratory diseases (Kuwahara et al., 1997).
Anticancer Potential
Modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, which is structurally related to the compound , have shown remarkable anticancer effects. These modifications involve replacing the acetamide group with an alkylurea moiety, leading to the synthesis of compounds with potent antiproliferative activities against human cancer cell lines (Wang et al., 2015).
Antimalarial Agents
A novel series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides, closely related to the target compound, has been synthesized and evaluated as potential antimalarial agents. Certain compounds in this series exhibited good in vitro antimalarial activity against Plasmodium falciparum (Karpina et al., 2020).
Future Directions
Triazoles and their derivatives have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . Therefore, the future directions for “N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide” could involve further exploration of its potential therapeutic applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to interact with a variety of enzymes and receptors . These interactions can lead to diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is known that triazole compounds can bind in the biological system with a variety of enzymes and receptors . This binding can lead to specific interactions with different target receptors, resulting in various biological activities .
Biochemical Pathways
Similar compounds have been reported to inhibit parasitic growth , suggesting that they may interfere with the biochemical pathways necessary for parasite survival.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on related compounds .
Result of Action
Similar compounds have shown a range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Action Environment
Similar compounds have been reported to exhibit remarkable thermal stabilities .
Biochemical Analysis
Biochemical Properties
The compound N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide is capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . It has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Cellular Effects
Similar compounds have been shown to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that similar compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O3S/c25-28(26,15-7-4-10-19-13-15)20-11-12-27-17-9-8-16-21-22-18(24(16)23-17)14-5-2-1-3-6-14/h1-10,13,20H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNLEFXJHLWKLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.